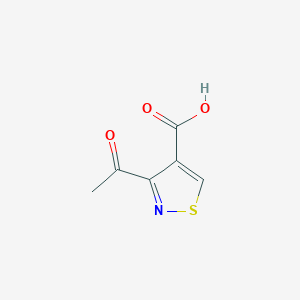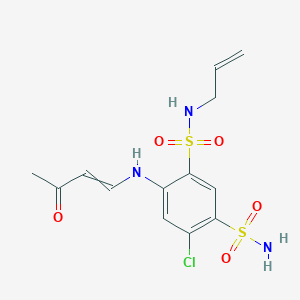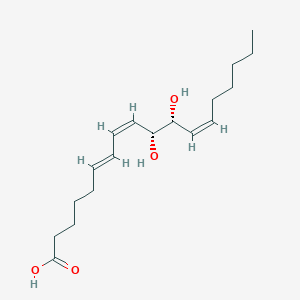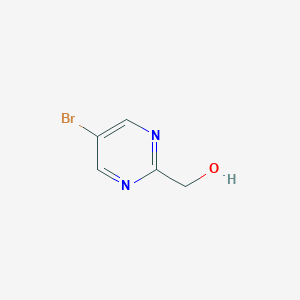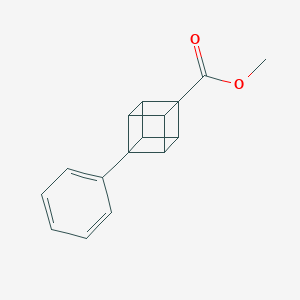
Methyl 4-phenylcubanecarboxylate
Vue d'ensemble
Description
“Methyl 4-phenylcubanecarboxylate” is a chemical compound with the molecular formula C16H14O2 . It is also known as "methyl 4-phenylpentacyclo[4.2.0.0 2,5.0 3,8.0 4,7]octane-1-carboxylate" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-phenylcubanecarboxylate” is complex, as indicated by its molecular formula C16H14O2 . The InChI string representation of its structure isInChI=1/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3 .
Applications De Recherche Scientifique
Synthesis of Reactive Polymers
Methyl 4-phenylcubanecarboxylate: can be used in the synthesis of reactive polymers. These polymers are often cross-linked and contain chemically reactive functional groups, making them suitable for use as polymeric reagents or supports in biochemical and chemical applications . The compound can serve as a precursor for functional esters, which are integral in creating polymers with specific reactive groups for targeted applications.
Free Radical Polymerization
This compound is also valuable in free radical polymerization processes. For instance, it can be involved in the polymerization of (aryl-1,3-dioxolane-4-yl) methyl acrylate monomers, using initiators like AIBN to achieve high conversion rates . This process is crucial for developing polymers with particular properties, such as increased durability or specialized functionality.
Methylation Profiling in Cancer Research
In cancer research, methylation profiling is a critical area where Methyl 4-phenylcubanecarboxylate could have implications. Aberrant methylation status is linked with cancer development, and precise methylation profiling can aid in the early detection and development of epigenetic-based therapeutic strategies .
Synthesis of Novel Organic Compounds
The compound plays a role in the synthesis of novel organic molecules, such as methyl 3-aryl/alkyl-4-cinnolinecarboxylate. This synthesis often involves strategies like Richter cyclization, which is significant in medicinal chemistry for creating new drugs and therapeutic agents .
Epigenetic Research
“Methyl 4-phenylcubanecarboxylate” may be used in epigenetic research to study DNA methylation, which is a key mechanism in gene expression regulation. Understanding these methylation patterns can provide insights into heritable diseases and potential treatments .
Development of Methylation-Based Biomarkers
Finally, this compound could be instrumental in developing methylation-based biomarkers for various diseases, including cancer. These biomarkers can be used for diagnostic purposes, helping to detect diseases at an early stage and improving patient outcomes .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-phenylcubane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRQHWFNIIZXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577732 | |
| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenylcubanecarboxylate | |
CAS RN |
123675-82-1 | |
| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



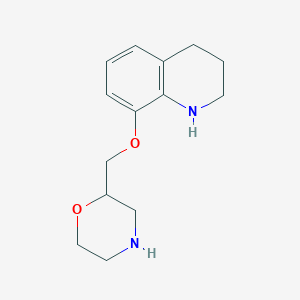
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
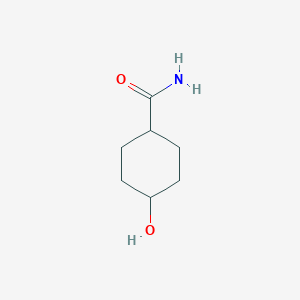
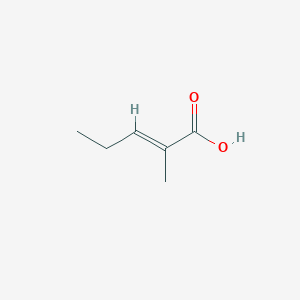
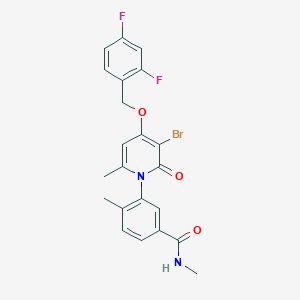
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
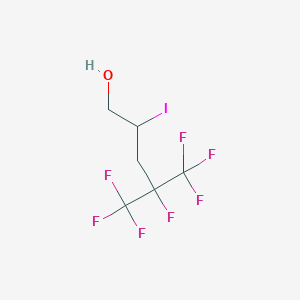
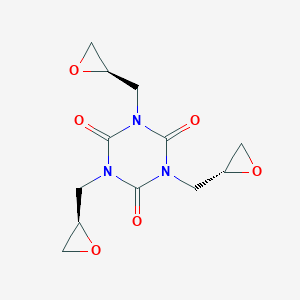
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
